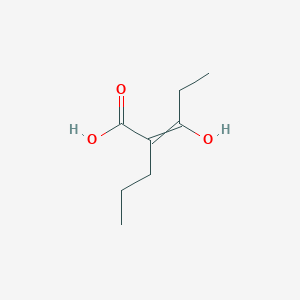
3-Hydroxy-2-propylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-propylpent-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a hydroxyl group (-OH) and a double bond within its structure, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propylpent-2-enoic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 3-hydroxy-2-propylpentanal using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of nitriles or the carboxylation of Grignard reagents. These methods are scalable and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-propylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
3-Hydroxy-2-propylpent-2-enoic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-propylpent-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to acceptor molecules, acting as a Brønsted acid . This proton donation can influence various biochemical pathways and reactions, making it a versatile compound in different applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methylpent-2-enoic acid
- 3-Hydroxy-2-ethylpent-2-enoic acid
- 3-Hydroxy-2-butylpent-2-enoic acid
Uniqueness
3-Hydroxy-2-propylpent-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a double bond within the same molecule allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
90830-48-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-2-propylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VLNKOQDBOHJAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















